molecular formula C27H31N5S B7834758 4-(4-TERT-BUTYLPHENYL)-6-[4-(3-METHYLPHENYL)PIPERAZIN-1-YL]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE

4-(4-TERT-BUTYLPHENYL)-6-[4-(3-METHYLPHENYL)PIPERAZIN-1-YL]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE

Cat. No.: B7834758
M. Wt: 457.6 g/mol
InChI Key: HFWMOXGCSZFXIC-UHFFFAOYSA-N
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Description

4-(4-TERT-BUTYLPHENYL)-6-[4-(3-METHYLPHENYL)PIPERAZIN-1-YL]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE is a complex organic compound that belongs to the class of pyrimidines. This compound is characterized by its unique structure, which includes a tert-butylphenyl group, a methylphenylpiperazinyl group, and a methylsulfanyl group attached to a pyrimidine ring. The presence of these diverse functional groups makes this compound of significant interest in various fields of scientific research and industrial applications.

Properties

IUPAC Name

4-(4-tert-butylphenyl)-6-[4-(3-methylphenyl)piperazin-1-yl]-2-methylsulfanylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N5S/c1-19-7-6-8-22(17-19)31-13-15-32(16-14-31)25-23(18-28)24(29-26(30-25)33-5)20-9-11-21(12-10-20)27(2,3)4/h6-12,17H,13-16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFWMOXGCSZFXIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C3=NC(=NC(=C3C#N)C4=CC=C(C=C4)C(C)(C)C)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-TERT-BUTYLPHENYL)-6-[4-(3-METHYLPHENYL)PIPERAZIN-1-YL]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine ring is often synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

    Introduction of the Tert-Butylphenyl Group: This step involves the Friedel-Crafts alkylation of the pyrimidine core with tert-butylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Methylphenylpiperazinyl Group: This is achieved through a nucleophilic substitution reaction where the pyrimidine core reacts with 4-(3-methylphenyl)piperazine under basic conditions.

    Incorporation of the Methylsulfanyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the pyrimidine ring, leading to the formation of amines or dihydropyrimidines.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Electrophiles like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and dihydropyrimidines.

    Substitution: Nitro, bromo, or sulfonyl derivatives.

Scientific Research Applications

4-(4-TERT-BUTYLPHENYL)-6-[4-(3-METHYLPHENYL)PIPERAZIN-1-YL]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-TERT-BUTYLPHENYL)-6-[4-(3-METHYLPHENYL)PIPERAZIN-1-YL]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Acting as an agonist or antagonist at specific receptor sites, influencing cellular signaling pathways.

    Modulating Gene Expression: Affecting the transcription and translation of genes, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-TERT-BUTYLPHENYL)-6-[4-(2-METHYLPHENYL)PIPERAZIN-1-YL]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE
  • 4-(4-TERT-BUTYLPHENYL)-6-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE

Uniqueness

The uniqueness of 4-(4-TERT-BUTYLPHENYL)-6-[4-(3-METHYLPHENYL)PIPERAZIN-1-YL]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE lies in its specific substitution pattern, which imparts distinct chemical and biological properties

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